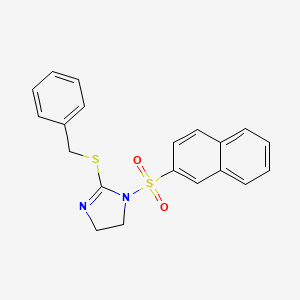
2-Benzylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazoline-containing Bunte salts, which are structurally similar to BNIS, has been studied . One method involves reacting 2-chloromethylimidazoline with sodium thiosulfate in an aqueous solution at room temperature . The mechanism of this reaction was studied using quantum chemical calculations .Molecular Structure Analysis
Imidazole, a core component of BNIS, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazoles, including BNIS, are key components in functional molecules used in a variety of applications . The synthesis of imidazoles often involves the formation of bonds during the creation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Applications De Recherche Scientifique
Spectrophotometric Analysis
- Paper Title: Spectrophotometric methods for simultaneous estimation of esomeprazole magnesium and naproxen in a tablet dosage form.
- Abstract Summary: This paper describes spectrophotometric methods for estimating drugs in pharmaceutical formulations. While it does not directly relate to the specified compound, the methods discussed could be relevant for its analysis.
- Authors: N. Jain, S. Kulkarni, D. Jain, S. Jain (2012).
- Journal: Acta poloniae pharmaceutica.
- Read more .
Naphthalimide Compounds
- Paper Title: Heterocyclic Naphthalimides as New Skeleton Structure of Compounds with Increasingly Expanding Relational Medicinal Applications.
- Abstract Summary: Discusses the potentiality of naphthalimide derivatives in medicinal applications, including their interaction with biological cations, anions, and macromolecules. This paper could provide insights into the biological interaction potentials of compounds related to naphthalimide, which shares structural similarities with the compound .
- Authors: Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou (2016).
- Journal: Current topics in medicinal chemistry.
- Read more .
Benzimidazole Fungicides
- Paper Title: Benzimidazole Fungicides: Mechanism of Action and Biological Impact.
- Abstract Summary: Discusses the use of benzimidazoles as fungicides and their mode of action, specifically as inhibitors of microtubule assembly. This information might be relevant when considering the biological activity or potential applications of the given compound.
- Authors: L. C. Davidse (1986).
- Journal: Annual Review of Phytopathology.
- Read more .
Benzimidazole Derivatives
- Paper Title: A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold.
- Abstract Summary: Highlights the diverse biological and clinical applications of benzimidazole compounds. As benzimidazole is structurally similar to part of the compound , this review could offer insights into potential therapeutic applications.
- Authors: R. Babbar, Swikriti, S. Arora (2020).
- Read more .
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c23-26(24,19-11-10-17-8-4-5-9-18(17)14-19)22-13-12-21-20(22)25-15-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVCDFHVIVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)
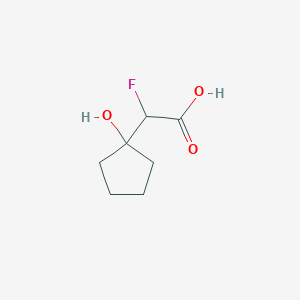
![2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2567502.png)
![5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2567504.png)

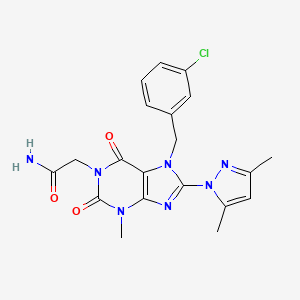
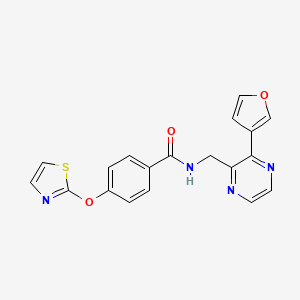
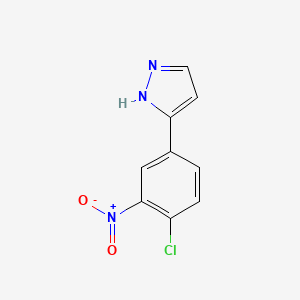
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2567513.png)

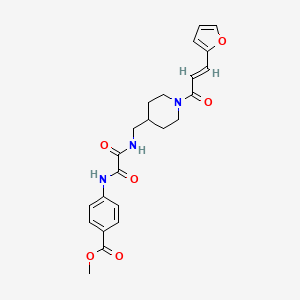
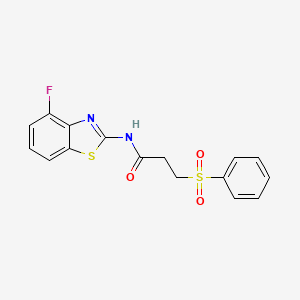
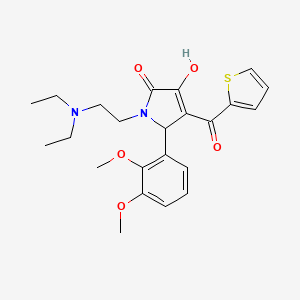
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2567522.png)
